Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate
CAS No.:
Cat. No.: VC16239660
Molecular Formula: C11H11FO3
Molecular Weight: 210.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FO3 |
|---|---|
| Molecular Weight | 210.20 g/mol |
| IUPAC Name | methyl 3-(3-fluorophenyl)oxetane-3-carboxylate |
| Standard InChI | InChI=1S/C11H11FO3/c1-14-10(13)11(6-15-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 |
| Standard InChI Key | ZVURGPILZWDESG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(COC1)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate features a strained oxetane ring fused to a 3-fluorophenyl group and a methyl carboxylate moiety. The oxetane ring, a four-membered oxygen-containing cycle, introduces significant steric and electronic effects due to its puckered conformation and angle strain. The fluorine atom at the meta position of the phenyl ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .
The compound’s IUPAC name, methyl 3-(3-fluorophenyl)oxetane-3-carboxylate, reflects its substitution pattern. Its SMILES representation () and InChIKey () provide unambiguous identifiers for database searches .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.20 g/mol | |
| CAS Number | 1903183-36-7 | |
| SMILES | COC(=O)C1(COC1)C2=CC(=CC=C2)F | |
| InChIKey | ZVURGPILZWDESG-UHFFFAOYSA-N |
Physicochemical Characteristics
While experimental data on solubility and melting point remain limited in public databases, the compound’s lipophilicity can be inferred from its structure. The fluorophenyl group increases hydrophobicity, suggesting moderate solubility in organic solvents like dichloromethane or ethyl acetate. The ester moiety may hydrolyze under acidic or basic conditions, necessitating careful storage .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of methyl 3-(3-fluorophenyl)oxetane-3-carboxylate typically involves multi-step organic reactions. A common approach begins with the cyclization of appropriately substituted precursors to form the oxetane ring. For example, a Knoevenagel condensation between 3-fluorobenzaldehyde and a β-keto ester, followed by ring-closing metathesis or acid-catalyzed cyclization, has been proposed.
Critical to achieving high yields () is the selection of catalysts and reaction conditions. Anhydrous solvents (e.g., THF or DMF) and inert atmospheres minimize side reactions. Purification via column chromatography or recrystallization ensures purity levels exceeding 98% .
Table 2: Representative Laboratory Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Condensation | 3-Fluorobenzaldehyde, β-keto ester, piperidine, ethanol, reflux | 65% | 90% |
| 2 | Cyclization | HCl (cat.), THF, 0°C to RT | 85% | 95% |
| 3 | Esterification | Methanol, H2SO4, reflux | 90% | 98% |
Industrial Production
Industrial-scale manufacturing, as reported by Aromsyn, emphasizes cost-efficiency and scalability. Their process employs continuous-flow reactors to enhance reaction control and reduce waste. Key steps include:
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Continuous Cyclization: Utilizing microreactors for precise temperature modulation.
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Catalytic Esterification: Heterogeneous catalysts (e.g., Amberlyst-15) improve recyclability.
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Quality Control: Batch-specific Certificates of Analysis (CoA) confirm purity () via HPLC and NMR .
Applications in Pharmaceutical Development
Medicinal Chemistry Applications
The compound’s oxetane ring is prized for its bioisosteric properties, often serving as a saturated surrogate for carbonyl groups to enhance metabolic stability. In kinase inhibitor design, the fluorophenyl group engages in halogen bonding with target proteins, improving binding affinity .
Recent studies highlight its role as a precursor to IDO (indoleamine 2,3-dioxygenase) inhibitors, which modulate immune responses in cancer therapy. Patent US10647705B2 describes structurally related oxetane-carboxamides as potent IDO inhibitors, underscoring the scaffold’s therapeutic potential .
Material Science Applications
In polymer chemistry, the compound acts as a monomer for high-performance polyesters. Its rigid oxetane core imparts thermal stability, while the fluorine atom enhances resistance to UV degradation. Applications in coatings and adhesives are under exploration .
Stability and Reactivity Profile
Thermal and Chemical Stability
The oxetane ring’s strain confers susceptibility to ring-opening reactions under acidic conditions. Hydrolysis of the ester group proceeds slowly in aqueous buffers (pH 7.4), with a half-life exceeding 24 hours, making it suitable for oral drug formulations.
Reactivity in Synthetic Pathways
The carboxylate ester serves as a handle for further derivatization. Transesterification with alcohols or amide formation with amines are common routes to diversify the molecule’s functionality. For example, reaction with methylamine yields methyl 3-(methylamino)oxetane-3-carboxylate, a related analog explored in peptide mimetics .
Research Advancements and Future Directions
Recent Innovations
Advances in photoredox catalysis have enabled enantioselective synthesis of oxetane derivatives, addressing historical challenges in stereocontrol. Asymmetric variants of methyl 3-(3-fluorophenyl)oxetane-3-carboxylate are now accessible via chiral organocatalysts.
Unresolved Challenges and Opportunities
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Toxicological Profiling: In vivo safety data remain scarce, necessitating preclinical studies.
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Scalable Asymmetric Synthesis: Industrial adoption of enantioselective methods requires cost reductions.
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Target Identification: High-throughput screening could uncover novel biological targets beyond IDO .
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